methyl 5-amino-1H-indole-7-carboxylate

Physical organic chemistry Protonation state Reaction design

Methyl 5-amino-1H-indole-7-carboxylate (CAS 1167055-42-6) is a bifunctional indole building block with an amino group at the 5-position and a methyl ester at the 7-position of the indole core (molecular formula C₁₀H₁₀N₂O₂, MW 190.20 g/mol). Commercial suppliers routinely provide this compound at 95–98% purity (HPLC) with recommended storage at 2–8°C under inert atmosphere and protection from light.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 1167055-42-6
Cat. No. B1423401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-amino-1H-indole-7-carboxylate
CAS1167055-42-6
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CC(=C1)N)C=CN2
InChIInChI=1S/C10H10N2O2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h2-5,12H,11H2,1H3
InChIKeySBBYXUZCJIENKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Amino-1H-indole-7-carboxylate (CAS 1167055-42-6): Baseline Identity and Procurement Specifications


Methyl 5-amino-1H-indole-7-carboxylate (CAS 1167055-42-6) is a bifunctional indole building block with an amino group at the 5-position and a methyl ester at the 7-position of the indole core (molecular formula C₁₀H₁₀N₂O₂, MW 190.20 g/mol) . Commercial suppliers routinely provide this compound at 95–98% purity (HPLC) with recommended storage at 2–8°C under inert atmosphere and protection from light . Its LogP is 1.25, and it presents two hydrogen bond donors and two hydrogen bond acceptors, with an Fsp³ value of 0.1 indicative of a highly planar, aromatic scaffold . GHS classification warns of acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

Methyl 5-Amino-1H-indole-7-carboxylate: Why Other Indole-7-carboxylate Analogs Cannot Serve as Drop-in Replacements


The combination of a free primary amine at the indole 5-position with a methyl ester at the 7-position creates a unique orthogonal reactivity profile that is absent in the unsubstituted, 6-amino, 5-nitro, or 2-carboxylate regioisomers. The 5-amino group enables regioselective acylation, sulfonylation, reductive amination, and diazotization chemistries that cannot be performed on methyl indole-7-carboxylate (CAS 93247-78-0), which lacks the nucleophilic amine entirely [1]. Among aminoindole isomers, the 5-aminoindole conjugate acid exhibits a measurably higher pKa (5.99) than the 6-aminoindole isomer (pKa 5.53), reflecting a greater basicity that alters protonation state under physiological or mildly acidic reaction conditions and can shift the outcome of pH-sensitive coupling or recognition events [2]. Furthermore, the methyl ester is substantially more susceptible to nucleophilic hydrolysis or transesterification than the corresponding ethyl ester (e.g., ethyl 5-amino-1H-indole-7-carboxylate), an attribute that can be exploited for mild deprotection but also constitutes a stability liability if overlooked during procurement or long-term storage .

Methyl 5-Amino-1H-indole-7-carboxylate: Quantitative Comparative Evidence for Scientific Selection


Regiochemical Basicity Differentiation: 5-Aminoindole vs. 6-Aminoindole Conjugate Acid pKa

The conjugate acid of the 5-aminoindole system (representing the core of methyl 5-amino-1H-indole-7-carboxylate) exhibits a pKa of 5.99, which is 0.46 log units higher than the conjugate acid of the 6-aminoindole regioisomer (pKa 5.53). Both values were determined experimentally by potentiometric titration and ¹³C NMR chemical shift analysis on protonation [1]. This places the 5-amino isomer closer to physiological pH neutrality, meaning that at pH 7.4 a larger fraction of the 5-amino species remains in the uncharged free-base form compared with the 6-amino isomer. The pKa difference translates into an approximately 2.9-fold difference in the ratio of protonated to neutral amine species at pH 7.4, which can critically influence membrane permeability, protein binding, and the pH-rate profile of amine-targeted conjugation reactions.

Physical organic chemistry Protonation state Reaction design

Synthetic Tractability Advantage: Direct Hydrogenation Route from 5-Nitro Precursor

Methyl 5-amino-1H-indole-7-carboxylate is routinely prepared by catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) of methyl 5-nitro-1H-indole-7-carboxylate (CAS 1082040-74-1) [1]. The nitro precursor is commercially available at 95% purity . In contrast, the 6-amino regioisomer (ethyl 6-amino-1H-indole-7-carboxylate, CAS 174311-79-6) requires a distinct synthetic sequence that is less amenable to facile parallel library construction . The well-precedented nitro-to-amine reduction provides a high-yielding, scalable entry to the 5-amino building block with minimal protecting-group manipulation, a practical advantage when procuring for multi-step medicinal chemistry campaigns.

Medicinal chemistry Parallel synthesis Process chemistry

Functional Group Orthogonality Comparison: Amino vs. Nitro vs. Unsubstituted Indole-7-carboxylates

The 5-amino substituent on methyl 5-amino-1H-indole-7-carboxylate enables direct amide bond formation, sulfonamide synthesis, and diazonium salt-mediated chemistry that are entirely inaccessible with methyl indole-7-carboxylate (CAS 93247-78-0, no amine functionality) [1]. While the corresponding 5-nitro analog (CAS 1082040-74-1) can be reduced to the amine, this requires a separate synthetic step, consumes additional time, and introduces a potential purity loss [2]. The presence of both an electron-donating amino group and an electron-withdrawing ester further modulates the indole ring's reactivity in electrophilic aromatic substitution compared with the unsubstituted methyl indole-7-carboxylate, where the ester alone exerts a deactivating, meta-directing influence [3].

Bioconjugation Diversity-oriented synthesis Fragment-based drug discovery

Procurement Purity and Storage Specification Comparison Across Commercial Sources

Commercial specifications for methyl 5-amino-1H-indole-7-carboxylate range from 95% (AKSci) to 98% (Fluorochem, Bidepharm, Leyan) by HPLC. The closely related ethyl homolog (ethyl 5-amino-1H-indole-7-carboxylate) is not readily available from major catalogues, eliminating it as a practical procurement alternative. Methyl indole-7-carboxylate (CAS 93247-78-0) is offered at 95–98% purity but at a significantly lower price point (approximately 5–10× less per gram), reflecting the additional synthetic steps required to introduce the 5-amino substituent . Storage conditions for the amino compound mandate 2–8°C under inert atmosphere and darkness to prevent amine oxidation and ester hydrolysis, whereas the unsubstituted methyl indole-7-carboxylate is stable at room temperature .

Chemical procurement Quality assurance Reproducibility

Methyl 5-Amino-1H-indole-7-carboxylate: Research and Industrial Applications Guided by Evidence


Medicinal Chemistry: Core Scaffold for Kinase and IDO1 Inhibitor Libraries

The 5-amino group provides a direct vector for amide or sulfonamide linkage to target protein active sites, while the 7-methyl ester can be hydrolyzed to the carboxylic acid for further elaboration or retained as a metabolic soft spot. The 7-carboxylate indole scaffold is a recognized pharmacophore in inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and IKK-β kinase . The differential basicity of the 5-aminoindole core (pKa 5.99 vs. 6.53 for the 6-amino isomer) [5] can be exploited to fine-tune the protonation state of the inhibitor within the enzyme binding pocket, influencing both potency and selectivity.

Chemical Biology: Photoaffinity and Activity-Based Protein Profiling (ABPP) Probes

The primary aromatic amine can be chemoselectively derivatized with a photoreactive diazirine or benzophenone moiety without affecting the methyl ester, which serves as a late-stage attachment point for a biotin affinity tag or fluorophore via hydrazinolysis and subsequent coupling . This orthogonal reactivity is not achievable with methyl indole-7-carboxylate, which lacks the amine handle. The established reduction route from the 5-nitro precursor allows introduction of ¹⁵N or ¹³C labels at the amino position for NMR or mass spectrometry-based target engagement studies.

Process Chemistry: Scalable Intermediate for Duocarmycin-Class DNA Alkylating Agents

The 5-aminoindole-7-carboxylate framework is a key substructure in amino-seco-duocarmycin SA analogs, which function as DNA minor groove alkylating agents . In this context, the methyl ester serves as a latent carboxylic acid that can be activated for coupling to DNA-binding subunits. The well-precedented nitro-to-amine reduction sequence (H₂, Pd/C or SnCl₂/HCl) [5] provides a scalable synthetic route that is compatible with process chemistry requirements, whereas the 6-amino regioisomer lacks a comparably straightforward entry and is therefore less attractive for kilogram-scale campaigns.

Fragment-Based Drug Discovery (FBDD): Rule-of-Three Compliant Aminoindole Fragment

With a molecular weight of 190.2 g/mol, calculated LogP of 1.25, and two hydrogen bond donors, methyl 5-amino-1H-indole-7-carboxylate conforms to the 'Rule of Three' guidelines for fragment screening . The 5-amino group provides a high-quality hydrogen bond donor/acceptor for target engagement that is absent in the unsubstituted methyl indole-7-carboxylate fragment (MW 175.18, only one HBD) [5]. This additional interaction point can increase fragment hit rates against targets with suitable hydrogen bond acceptor sites in the binding pocket.

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